molecular formula C25H20N2O3 B3481443 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B3481443
M. Wt: 396.4 g/mol
InChI Key: AVBFGEPJASDZCA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a quinoline core, a benzodioxin moiety, and a carboxamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Benzodioxin Introduction: The benzodioxin moiety can be introduced through a nucleophilic substitution reaction, where a suitable precursor like catechol reacts with an appropriate halogenated compound under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide exerts its effects involves:

    DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.

    Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-4-quinolinecarboxamide: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-chlorophenyl)-4-quinolinecarboxamide: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and reactivity.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its steric and electronic properties, thereby affecting its overall biological activity and chemical reactivity.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-16-6-8-17(9-7-16)22-15-20(19-4-2-3-5-21(19)27-22)25(28)26-18-10-11-23-24(14-18)30-13-12-29-23/h2-11,14-15H,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFGEPJASDZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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